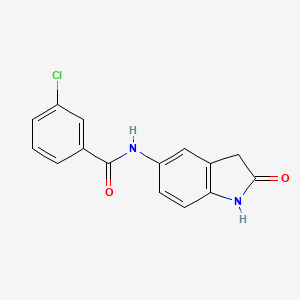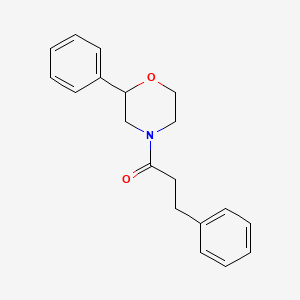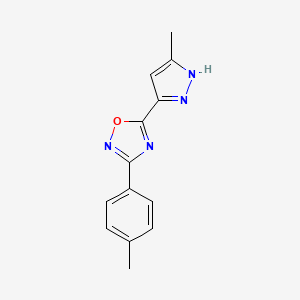![molecular formula C20H20N2O3 B6418087 N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 952999-61-0](/img/structure/B6418087.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, also known as N-Methoxy-Phenyl-Oxazole-Acetamide (NMPOA), is a synthetic compound that has been used in scientific research for various purposes. NMPOA has a wide range of applications, including chemical synthesis, pharmacology, and biochemistry. It is a versatile compound that has been used in a variety of studies to further understand the mechanisms of action, biochemical and physiological effects, and possible applications in laboratory experiments.
科学的研究の応用
NMPOA has been used in a variety of scientific research applications, including chemical synthesis, pharmacology, and biochemistry. In chemical synthesis, NMPOA has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. In pharmacology, NMPOA has been used to study the mechanism of action of drugs and their effects on the body. In biochemistry, NMPOA has been used to study the biochemical and physiological effects of drugs on the body.
作用機序
NMPOA is believed to act as an agonist of the G-protein coupled receptor (GPCR) family of receptors. GPCRs are a group of proteins that are involved in a variety of cellular processes, including cell signaling, regulation of gene expression, and cell metabolism. NMPOA binds to the GPCR and activates the receptor, leading to a cascade of events that results in a physiological response.
Biochemical and Physiological Effects
NMPOA has been studied in a variety of biochemical and physiological studies. Studies have shown that NMPOA has a wide range of effects on the body, including an increase in the production of nitric oxide, a decrease in the production of pro-inflammatory cytokines, and an increase in the production of anti-inflammatory cytokines. NMPOA has also been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure and heart rate.
実験室実験の利点と制限
NMPOA has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of studies, including chemical synthesis, pharmacology, and biochemistry. NMPOA is also relatively stable and easy to synthesize, making it a useful compound for laboratory experiments. However, there are some limitations to using NMPOA in laboratory experiments. NMPOA is a synthetic compound and may not be as biologically active as naturally occurring compounds, which may limit its use in certain studies.
将来の方向性
NMPOA has a wide range of potential applications and future directions. It could be used in further studies to investigate the mechanisms of action of drugs and their effects on the body. NMPOA could also be used to study the biochemical and physiological effects of drugs on the body, as well as to study the potential therapeutic effects of drugs. Additionally, NMPOA could be used in further studies to investigate the potential applications of NMPOA in drug development, such as the synthesis of novel drugs and the development of new therapeutic strategies. Finally, NMPOA could be used in further studies to investigate the potential applications of NMPOA in laboratory experiments, such as in chemical synthesis and pharmacological studies.
合成法
NMPOA can be synthesized by a variety of methods, including the Williamson ether synthesis, Ullmann ether synthesis, and the Suzuki coupling reaction. In the Williamson ether synthesis, NMPOA is synthesized by the reaction of 4-methoxyphenylethyl bromide and 5-phenyl-1,2-oxazol-3-yl acetate in the presence of a base. In the Ullmann ether synthesis, NMPOA is synthesized by the reaction of 4-methoxyphenylethyl chloride and 5-phenyl-1,2-oxazol-3-yl acetate in the presence of a base. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction in which NMPOA is synthesized by the reaction of 4-methoxyphenylethyl bromide and 5-phenyl-1,2-oxazol-3-yl acetate in the presence of a palladium catalyst.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-15(8-10-18)11-12-21-20(23)14-17-13-19(25-22-17)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDVQWDMIVZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6418019.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418032.png)

![2-[7-butyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6418064.png)
![1-[(2-chlorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418067.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![4-(2-methylphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418085.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)

![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)

![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)
